

Application Notes and Protocols for Investigating fael (FAE1) Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fael protein	
Cat. No.:	B1176820	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for studying the expression of the fael gene (commonly known as FAE1 - FATTY ACID ELONGASE 1) under various conditions. These protocols are primarily focused on plant systems, particularly Arabidopsis thaliana, where FAE1 is well-characterized.

Introduction to fael/FAE1 Gene

The fael gene, more commonly referred to as FAE1, encodes a crucial enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs)[1][2]. This enzyme, a β -ketoacyl-CoA synthase (KCS), is a condensing enzyme that catalyzes the initial, rate-limiting step in the elongation of fatty acid chains, particularly from C18 to C20 and C22[1][2][3]. In plants like Arabidopsis thaliana and Brassica species, FAE1 is predominantly expressed in developing seeds, and its activity is directly correlated with the accumulation of VLCFAs, such as erucic acid, in seed oil[1][4][5].

Understanding the regulation of FAE1 expression is critical for applications in agriculture and industry. Modifying its expression can alter the fatty acid profile of seed oils, which is significant for improving the nutritional quality of edible oils and for producing industrial feedstocks[6][7][8]. For instance, down-regulating or knocking out FAE1 leads to a decrease in erucic acid and an increase in oleic acid content[7][8].



These notes will provide protocols to quantify FAE1 gene expression, primarily using quantitative reverse transcription PCR (qRT-PCR), a highly sensitive and widely used technique for gene expression analysis[9][10][11][12].

Experimental Design and Conditions

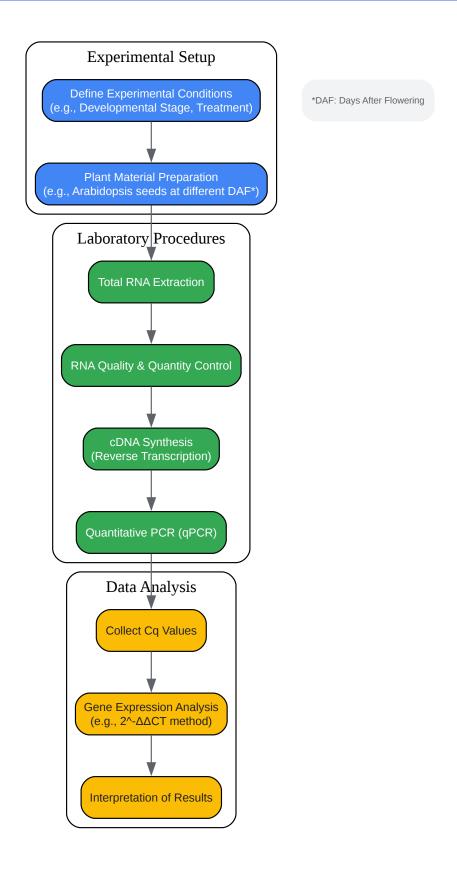
The expression of FAE1 can be investigated under several conditions to understand its regulation and function.

Key Conditions for Investigation:

- Developmental Stages: The primary regulator of FAE1 expression is the developmental stage of the seed. A time-course experiment during seed development is fundamental. In Arabidopsis, FAE1 transcription begins in early torpedo stage embryos (4-5 days after flowering) and peaks around 9-11 days after flowering[4].
- Hormonal Treatments: Plant hormones can regulate gene expression. Abscisic acid (ABA) has been shown to induce the expression of the FAE1 homolog in Brassica napus[13].
- Genetic Background: Comparing wild-type plants with mutants or transgenic lines is a powerful approach. This can include fae1 knockout mutants, lines overexpressing FAE1, or mutants in suspected regulatory pathways[7][13][14].
- Environmental Stress: While less documented for FAE1, investigating its expression under various abiotic (e.g., drought, salinity, temperature) and biotic (e.g., pathogen infection) stresses could reveal novel regulatory mechanisms. The biosynthesis of VLCFAs is linked to plant defense responses[15][16].

Experimental Workflow Diagram:





Click to download full resolution via product page

Caption: General workflow for FAE1 gene expression analysis.



Detailed Protocols Protocol 1: Total RNA Extraction from Arabidopsis Seeds

This protocol is adapted from established methods for RNA isolation from challenging plant tissues like seeds, which are rich in polysaccharides and lipids[17][18][19][20].

Materials:

- Developing Arabidopsis siliques or mature seeds
- · Liquid nitrogen
- · Pre-chilled mortar and pestle
- RNA extraction buffer (e.g., 0.4 M LiCl, 0.2 M Tris pH 8.0, 25 mM EDTA, 1% SDS)[19]
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Chloroform:Isoamyl alcohol (24:1)
- 8 M LiCl
- 3 M Sodium Acetate, pH 5.2
- Isopropanol and 70% Ethanol (ice-cold)
- RNase-free water
- RNase-free DNase I
- Microcentrifuge tubes (RNase-free)

Procedure:

• Harvest 20-50 mg of developing seeds (or other tissue) and immediately freeze in liquid nitrogen.



- Grind the tissue to a fine powder in a pre-chilled mortar and pestle.
- Quickly transfer the powder to a microcentrifuge tube containing 550 μL of extraction buffer and 550 μL of chloroform. Vortex vigorously for 10 seconds[19].
- Centrifuge at maximum speed (e.g., >12,000 x g) for 5 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube. Add an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge as in the previous step.
- Repeat the chloroform extraction by transferring the aqueous phase to a new tube, adding an equal volume of chloroform:isoamyl alcohol, vortexing, and centrifuging.
- Transfer the final aqueous supernatant to a new tube and add 1/3 volume of 8 M LiCl to precipitate the RNA. Incubate at -20°C for at least 1 hour or overnight[19].
- Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.
- Carefully discard the supernatant and wash the pellet with 500 μL of ice-cold 70% ethanol.
- Centrifuge for 10 minutes at 4°C, discard the supernatant, and air-dry the pellet for 5-10 minutes.
- Resuspend the pellet in 30 µL of RNase-free water.
- To remove any contaminating genomic DNA, perform a DNase treatment. Add DNase I and
 its corresponding buffer to the RNA sample and incubate at 37°C for 30 minutes[19].
 Inactivate the DNase according to the manufacturer's instructions.
- Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a 1% agarose gel to check for intact ribosomal RNA bands. For more precise quality assessment, use a bioanalyzer.

Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol outlines the steps for cDNA synthesis and subsequent qPCR analysis[9][12][21].



Materials:

- High-quality total RNA (1 μg)
- Reverse transcriptase kit with oligo(dT) and/or random primers
- qPCR master mix (e.g., SYBR Green-based)
- FAE1-specific qPCR primers (forward and reverse)
- Reference gene-specific primers (e.g., ACTIN, UBIQUITIN)
- Nuclease-free water
- qPCR instrument and compatible plates/tubes

Step A: Primer Design for FAE1

Proper primer design is critical for successful qPCR[22][23].

- Target:Arabidopsis thaliana FAE1 (At4g34520)
- Primer Length: 18-25 nucleotides[23].
- Amplicon Size: 70-150 base pairs for optimal qPCR efficiency[22][23].
- Melting Temperature (Tm): Between 58-65°C, with the forward and reverse primers having a
 Tm within 2°C of each other[22][23].
- GC Content: 40-60%[23].
- Specificity: Primers should span an exon-exon junction to prevent amplification of contaminating genomic DNA. Use NCBI Primer-BLAST to check for specificity[23].

Example FAE1 Primer Pair (for illustration):

Forward Primer: 5'-GGTGGTTTCTCTCCGGTGAT-3'



 Reverse Primer: 5'-TCTTCTCCGCAACCAACTCT-3' (Note: Always validate primer efficiency and specificity experimentally.)

Step B: First-Strand cDNA Synthesis

- In an RNase-free tube, combine 1 μg of total RNA, primers (oligo(dT) or random hexamers), and nuclease-free water to the volume specified by your reverse transcriptase kit.
- Denature the RNA and primers by heating at 65°C for 5 minutes, then immediately place on ice.
- Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.
- Incubate according to the kit's protocol (e.g., 25°C for 5 min, 50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).
- The resulting cDNA can be stored at -20°C.

Step C: qPCR Reaction Setup

- Prepare a qPCR master mix for each primer set (target gene FAE1 and reference gene). For a single 20 μL reaction:
 - 10 μL 2x SYBR Green Master Mix
 - 1 μL Forward Primer (10 μM)
 - 1 μL Reverse Primer (10 μΜ)
 - 2 μL Diluted cDNA (e.g., 1:10 dilution)
 - 6 μL Nuclease-free water
- Aliquot the master mix into a 96-well qPCR plate.
- Add the cDNA template to the respective wells.



- Include technical triplicates for each sample and no-template controls (NTCs) for each primer pair.
- Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

Step D: qPCR Cycling Conditions A typical cycling protocol is as follows:

- Initial Denaturation: 95°C for 5 minutes.
- Cycling (40 cycles):
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- Melt Curve Analysis: To verify the specificity of the amplified product.

Step E: Data Analysis The relative expression of FAE1 can be calculated using the $2-\Delta\Delta CT$ method[24].

- ΔCT: For each sample, normalize the CT value of the target gene (FAE1) to the CT value of the reference gene: ΔCT = CT(FAE1) - CT(reference gene)
- $\Delta\Delta$ CT: Normalize the Δ CT of the test sample to the Δ CT of the control sample: $\Delta\Delta$ CT = Δ CT(test sample) Δ CT(control sample)
- Fold Change: Calculate the fold change in gene expression: Fold Change = 2-ΔΔCT

Data Presentation

Quantitative data should be presented in clear, structured tables to facilitate comparison between different conditions.

Table 1: Relative Expression of FAE1 during Arabidopsis Seed Development



Days After Flowering (DAF)	Relative FAE1 Expression (Fold Change vs. 5 DAF)	Standard Deviation
5	1.0	±0.15
7	4.5	±0.5
9	12.8	±1.2
11	15.2	±1.8
13	8.3	±0.9
15	2.1	±0.3

(Note: Data are hypothetical and for illustrative purposes, based on trends described in the literature[4][25].)

Table 2: Effect of Genetic Modification on Fatty Acid Composition in Brassica napus Seeds

Genotype	Gene Targeted	Oleic Acid (%)	Erucic Acid (%)
Wild Type (CY2)	-	~15%	~40%
BnFAE1-Ri	FAE1	Increased	Decreased
CRISPR knockout of BnaFAE1	FAE1	Increased	Near Zero
BnFAD2-Ri	FAD2	Increased	-
BnFAD2/BnFAE1-Ri	FAD2 & FAE1	Significantly Increased (~80%)	Decreased

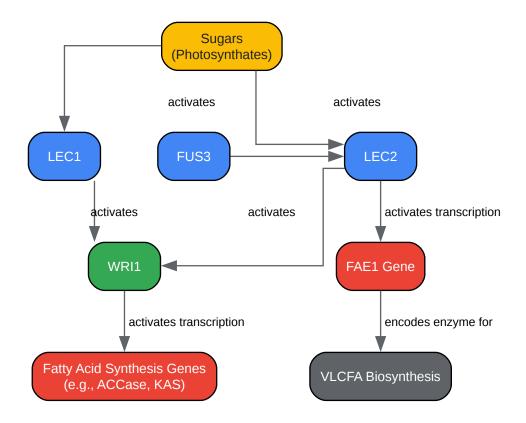
(Note: Data compiled from studies on Brassica napus[7][8][14].)

Signaling Pathways Regulating Fatty Acid Synthesis

The synthesis of fatty acids, including the elongation step catalyzed by FAE1, is tightly regulated by a network of transcription factors and upstream signaling pathways[26][27]. In seeds, key transcription factors like LEAFY COTYLEDON1 (LEC1), LEC2, and FUSCA3



(FUS3) play a central role. These factors are, in turn, influenced by sugar signaling pathways, which provide the carbon backbone for fatty acid synthesis[28].



Click to download full resolution via product page

Caption: Simplified signaling pathway in plant seed oil synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Directed tagging of the Arabidopsis FATTY ACID ELONGATION1 (FAE1) gene with the maize transposon activator PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme [openresearch-repository.anu.edu.au]

Methodological & Application





- 4. Expression of the FAE1 gene and FAE1 promoter activity in developing seeds of Arabidopsis thaliana PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utility of the Arabidopsis FAE1 and yeast SLC1-1 genes for improvements in erucic acid and oil content in rapeseed PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Depressed expression of FAE1 and FAD2 genes modifies fatty acid profiles and storage compounds accumulation in Brassica napus seeds PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Protocol for Accurate Gene Expression Analysis in Plants PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 13. Concerted increases of FAE1 expression level and substrate availability improve and singularize the production of very-long-chain fatty acids in Arabidopsis seeds PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | CRISPR/Cas9-Targeted Mutagenesis of BnaFAE1 Genes Confers Low-Erucic Acid in Brassica napus [frontiersin.org]
- 15. Very long chain fatty acid and lipid signaling in the response of plants to pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Simple Method for Efficient RNA Extraction From Arabidopsis Embryos [bio-protocol.org]
- 19. plant-stress.weebly.com [plant-stress.weebly.com]
- 20. An Efficient Method for the Isolation of Highly Purified RNA from Seeds for Use in Quantitative Transcriptome Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. How to Design Effective Primers for Your qPCR Assay [synapse.patsnap.com]



- 24. Characterization of FAE1 in the zero erucic acid germplasm of Brassica rapa L PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 27. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigating fael (FAE1) Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176820#methods-to-investigate-faei-gene-expression-under-different-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com